molecular formula C3H9ClN2O B555106 L-Alaninamide hydrochloride CAS No. 33208-99-0

L-Alaninamide hydrochloride

Cat. No. B555106
CAS RN: 33208-99-0
M. Wt: 124.57 g/mol
InChI Key: FIAINKIUSZGVGX-DKWTVANSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Alaninamide hydrochloride is a chemical compound with the linear formula CH3CH(NH2)CONH2·HCl . It has a molecular weight of 124.57 . It is used in laboratory settings and for the synthesis of substances .


Molecular Structure Analysis

The molecular structure of L-Alaninamide hydrochloride is represented by the formula CH3CH(NH2)CONH2·HCl . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. The exact spatial arrangement of these atoms would be best represented by a 3D molecular model .


Physical And Chemical Properties Analysis

L-Alaninamide hydrochloride is a solid substance . It has an optical activity of [α]25/D +11.0°, c = 1 in methanol . It’s suitable for solution phase peptide synthesis and has a melting point of 212-217 °C (lit.) .

Scientific Research Applications

  • In Vivo Metabolic Imaging : L-Alaninamide hydrochloride has been used in metabolic imaging. A study by Radaelli et al. (2022) explored the use of hyperpolarized l-(1-13C)alaninamide as a probe for aminopeptidase-N activity in rats. This study demonstrated that l-alaninamide hydrochloride can image enzyme activity, CO2, and pH levels in vivo (Radaelli et al., 2022).

  • Molecular Dynamics Studies : L-Alaninamide hydrochloride has been utilized to study molecular dynamics. Wang et al. (1997) conducted proton NMR relaxation studies on solid L-alaninamide to investigate its molecular dynamics, observing the rotational motions of methyl and amino groups (Wang et al., 1997).

  • Enzymatic Production Studies : The compound has been used in enzymatic production studies. Ozaki et al. (1992) investigated the enzymatic production of D-alanine from DL-alaninamide using a specific amide hydrolase produced by Arthrohacter sp., highlighting its potential in biotransformations (Ozaki et al., 1992).

  • Thermodynamic and Biological Studies : L-Alaninamide hydrochloride plays a role in thermodynamic and biological studies. Bhattacharya et al. (2017) explored the volumetric and acoustic properties of procainamide hydrochloride in aqueous amino acid solutions, including l-alanine (Bhattacharya et al., 2017).

  • Structural and Behavioral Studies of Free Radicals : The compound is useful in studying free radicals. Osmanoğlu et al. (2011) conducted an EPR study on gamma-irradiated l-alaninamide hydrochloride to investigate the structure and behavior of the formed free radicals (Osmanoğlu et al., 2011).

  • Microbial Fermentation and Biotransformations : L-Alaninamide hydrochloride is instrumental in microbial fermentation and biotransformations. A study by Yagasaki and Ozaki (1998) described the use of dl-alaninamide in the industrial production of optically pure d- and l-alanine, employing specific amidohydrolases (Yagasaki & Ozaki, 1998).

  • Amino Acid Interaction Studies : It's used in studies exploring amino acid interactions. Blackburn et al. (1982) investigated the interactions of N-acetyl amino acid amides, including N-acetyl-L-alaninamide, in aqueous solutions (Blackburn et al., 1982).

properties

IUPAC Name

(2S)-2-aminopropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.ClH/c1-2(4)3(5)6;/h2H,4H2,1H3,(H2,5,6);1H/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAINKIUSZGVGX-DKWTVANSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379707
Record name L-Alaninamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Alaninamide hydrochloride

CAS RN

33208-99-0
Record name L-Alaninamide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33208-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-2-Aminopropanamide hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033208990
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Alaninamide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-alaninamide hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.195
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Alaninamide hydrochloride
Reactant of Route 2
L-Alaninamide hydrochloride
Reactant of Route 3
Reactant of Route 3
L-Alaninamide hydrochloride
Reactant of Route 4
Reactant of Route 4
L-Alaninamide hydrochloride
Reactant of Route 5
L-Alaninamide hydrochloride
Reactant of Route 6
L-Alaninamide hydrochloride

Citations

For This Compound
80
Citations
A Ozaki, H Kawasaki, M Yagasaki… - Bioscience …, 1992 - academic.oup.com
… Activity of L-amidase was assayed in the same way except that L-alaninamide hydrochloride (Bachem, Budendorf, Switzerland) was used for the reaction instead of D-alaninamide …
Number of citations: 48 academic.oup.com
RJ Barros, E Wehtje, P Adlercreutz - Enzyme and microbial technology, 1999 - Elsevier
… the nucleophilic reagent, l-alaninamide hydrochloride, in order … phase of insoluble l-alaninamide hydrochloride that intimately … Additions of l-alaninamide hydrochloride improved initial …
Number of citations: 23 www.sciencedirect.com
Ş Osmanoğlu, M Aydın, YE Osmanoğlu, IY Dicle… - … Acta Part A: Molecular …, 2011 - Elsevier
… As a continuation of this kind of studies, we report in this paper the EPR spectra of γ-irradiation product in l-alaninamide hydrochloride (LAHCl), CH 3 CH(NH 2 )CONH 2 ·HCl, dl-…
Number of citations: 14 www.sciencedirect.com
M Boustta, M Vert - Gels, 2019 - mdpi.com
… The l-alaninamide hydrochloride (25 g, 0.2 mol) was introduced in a 1 dm 3 three-necked reactor equipped with a mechanical stirrer and placed in an ice bath. Argon was allowed to …
Number of citations: 5 www.mdpi.com
M Granvogl, M Jezussek, P Koehler… - Journal of Agricultural …, 2004 - ACS Publications
… 3-APA hydrochloride (0.001 mmol), l-alaninamide hydrochloride (2.5 mmol), and 2-… 3-APA hydrochloride (0.001 mmol) and l-alaninamide hydrochloride (2.5 mmol) were treated in the …
Number of citations: 218 pubs.acs.org
D Xue, Y Liu, Y Zheng, H Niu, L Dong, X Ouyang… - Chinese Chemical …, 2022 - Elsevier
… 3 reacted further with l-alaninamide hydrochloride in the … reaction of compound 9 with l-alaninamide hydrochloride. 4-(4-… 14 reacted further with l-alaninamide hydrochloride to give the …
Number of citations: 2 www.sciencedirect.com
G Baier, K Friedemann, EM Leuschner… - Macromolecular …, 2013 - Wiley Online Library
… Due to their increased reactivity, monomers containing primary amine groups like 1,6-diaminohexane, urea or L-alaninamide hydrochloride are expected to react faster with TDI than the …
Number of citations: 7 onlinelibrary.wiley.com
L Yang, R Tan, Q Wang, W Huang, Y Yin - Tetrahedron letters, 2002 - Elsevier
… (2 mL), then reacted with 1-fluoro-2,4-dinitrophenyl-5-l-alaninamide (FDAA), which was prepared by the reaction of 1,5-difluoro-2,4-dinitrobenzene and l-alaninamide hydrochloride. …
Number of citations: 134 www.sciencedirect.com
HS Makhongela, AE Glowacka, VB Agarkar… - Applied microbiology …, 2007 - Springer
… Stocks of 1 M amides were prepared in deionized water, except for l-alaninamide hydrochloride (prepared in 29% (w/v) NaOH), d,l-phenylalaninamide (prepared in 1 M NaOH) and …
Number of citations: 75 link.springer.com
R Bhushan, V Kumar, S Tanwar - Amino acids, 2009 - Springer
… dl- and l-α-amino acids, l-alaninamide hydrochloride (l-Ala-NH 2 .HCl), L-phenylalaninamide hydrochloride (l-Phe-NH 2 .HCl), l-valinamide hydrochloride (l-Val-NH 2 .…
Number of citations: 17 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.